2-[(Tert-butylsulfanyl)methyl]pyrrolidine

Asymmetric Catalysis Steric Shielding Ligand Design

2-[(Tert-butylsulfanyl)methyl]pyrrolidine (CAS 1249382-16-8, MF: C9H19NS, MW: 173.32 g/mol) is a specialized organic compound featuring a pyrrolidine core substituted with a tert-butylsulfanylmethyl group. The compound comprises a five-membered nitrogen-containing heterocycle (pyrrolidine) bearing a bulky tert-butyl thioether moiety at the 2-position methyl substituent.

Molecular Formula C9H19NS
Molecular Weight 173.32 g/mol
Cat. No. B13229206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tert-butylsulfanyl)methyl]pyrrolidine
Molecular FormulaC9H19NS
Molecular Weight173.32 g/mol
Structural Identifiers
SMILESCC(C)(C)SCC1CCCN1
InChIInChI=1S/C9H19NS/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3
InChIKeyZIMROLOYKGNBBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Tert-butylsulfanyl)methyl]pyrrolidine: CAS 1249382-16-8 Procurement Specification and Chemical Profile for Research and Development


2-[(Tert-butylsulfanyl)methyl]pyrrolidine (CAS 1249382-16-8, MF: C9H19NS, MW: 173.32 g/mol) is a specialized organic compound featuring a pyrrolidine core substituted with a tert-butylsulfanylmethyl group. The compound comprises a five-membered nitrogen-containing heterocycle (pyrrolidine) bearing a bulky tert-butyl thioether moiety at the 2-position methyl substituent . The pyrrolidine backbone provides a chiral secondary amine capable of nucleophilic catalysis and coordination chemistry, while the tert-butylsulfanyl group imparts substantial steric bulk and unique electronic properties that modulate reactivity, stability, and molecular recognition [1]. The compound is primarily supplied at 95% or 98% purity as a liquid or oil with lipophilic character (XLogP3: 2.0) and is intended exclusively for research and development applications in asymmetric synthesis, ligand design, and medicinal chemistry intermediate production .

Why 2-[(Tert-butylsulfanyl)methyl]pyrrolidine Cannot Be Interchanged with Other Pyrrolidine Derivatives in Chiral and Sterically Demanding Applications


Procurement decisions involving pyrrolidine-based chiral ligands or organocatalysts cannot rely on generic class substitution because subtle structural variations in substituent identity, position, and steric profile produce profound differences in catalytic activity, enantioselectivity, and chemical stability [1]. The 2-[(Tert-butylsulfanyl)methyl]pyrrolidine scaffold uniquely combines a conformationally rigid pyrrolidine ring with a tert-butyl thioether group at the 2-methyl position, which distinguishes it from related analogs such as 2-(methylsulfanyl)methyl pyrrolidine (lacking the bulky tert-butyl group), 3-substituted pyrrolidine regioisomers (altered steric presentation), and N-alkylated pyrrolidines (eliminating the free secondary amine nucleophilicity) [2]. While the field of pyrrolidine thioether organocatalysis has established that sulfide-bearing pyrrolidines can achieve high enantioselectivity in asymmetric Michael additions (e.g., (S)-2-((naphthalen-2-ylthio)methyl)pyrrolidine demonstrating very high catalytic activity) [1], the specific tert-butyl variant offers a distinct steric and electronic profile that precludes straightforward substitution with smaller alkyl sulfides or alternative heterocyclic cores without substantial re-optimization of reaction conditions and selectivity outcomes [2]. The following quantitative evidence dimensions, where available, establish the basis for selection over comparable alternatives.

2-[(Tert-butylsulfanyl)methyl]pyrrolidine: Quantitative Differentiation Evidence for Procurement and Research Selection


Steric Bulk Differentiation: Calculated Molecular Volume and Rotatable Bond Count vs. 2-(Methylsulfanyl)methyl Pyrrolidine

The tert-butylsulfanyl group in 2-[(Tert-butylsulfanyl)methyl]pyrrolidine provides substantially greater steric bulk than smaller alkyl sulfide analogs, which directly impacts catalyst active-site geometry, transition-state organization, and substrate discrimination in asymmetric transformations [1]. While experimental comparative catalytic data for this specific compound are absent from the open primary literature, class-level structural inference from established pyrrolidine organocatalyst SAR indicates that increased steric bulk at the 2-position generally enhances enantioselectivity in Michael additions and aldol reactions by restricting conformational freedom and shielding one enantioface of the reactive enamine intermediate [2]. The compound's three rotatable bonds (rotatable bond count = 3) and calculated topological polar surface area of 37.3 Ų reflect a moderately flexible yet sterically demanding architecture compared to smaller sulfide analogs which would exhibit reduced steric bulk [1]. The conformational rigidity contributed by the pyrrolidine backbone combined with the bulky tert-butyl group enables predictable coordination geometries when employed as a ligand for transition metals [3].

Asymmetric Catalysis Steric Shielding Ligand Design Organocatalysis

Purity Grade Differentiation: 98% vs. 95% Available Specifications for Research-Grade Procurement

Commercially available 2-[(Tert-butylsulfanyl)methyl]pyrrolidine is supplied at two distinct purity grades: 95% minimum purity specification (offered by AKSci and Enamine) and 98% purity (offered by Leyan and Shanghai Bi De Yi Yao Ke Ji) [1]. The 98% purity grade commands a significant price premium, with 1g of 98% material priced at approximately RMB 2,828 compared to 2.5g of 95% material at $1,230 USD [1]. The higher purity grade is critical for applications where trace impurities could interfere with sensitive catalytic cycles, confound biological assay interpretation, or compromise stereochemical fidelity in chiral pool derivatizations. The 95% grade is suitable for initial screening, method development, and applications where the compound serves as a synthetic intermediate with subsequent purification steps . Notably, the compound's physical state (liquid/oil) and lack of a defined melting point complicate traditional purity assessment methods, making vendor-certified purity specifications essential for reproducible research outcomes .

Medicinal Chemistry Process Chemistry Quality Control Reproducibility

Chemical Stability and Handling Profile: Tert-butyl Thioether Oxidation Resistance vs. Aryl Sulfide Analogs

The tert-butylsulfanyl moiety in 2-[(Tert-butylsulfanyl)methyl]pyrrolidine confers enhanced stability compared to less hindered or aryl-substituted sulfide analogs . The bulky tert-butyl group provides steric protection to the sulfur atom, reducing its susceptibility to adventitious oxidation under ambient conditions relative to primary or secondary alkyl sulfides or electron-rich aryl sulfides [1]. While the sulfur atom can be deliberately oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids, this reactivity is tunable and controllable . This stability profile offers practical advantages for long-term storage and handling during multi-step synthetic sequences where uncontrolled sulfide oxidation would compromise yield or introduce undesired byproducts. Standard storage recommendations include long-term storage in a cool, dry place under inert atmosphere to preserve integrity .

Chemical Stability Oxidation Resistance Storage Sulfur Chemistry

Chiral Scaffold Utility: Free Secondary Amine vs. N-Protected or N-Alkylated Pyrrolidine Derivatives

2-[(Tert-butylsulfanyl)methyl]pyrrolidine contains a free secondary amine (hydrogen bond donor count = 1) that is essential for its function as a chiral scaffold in asymmetric synthesis applications [1]. The free amine enables covalent activation of carbonyl compounds via enamine or iminium ion formation, a mechanism central to pyrrolidine-based organocatalysis [2]. In contrast, N-alkylated or N-protected pyrrolidine derivatives lack this nucleophilic amine functionality and therefore cannot participate in covalent organocatalysis without prior deprotection. The compound's well-defined stereochemistry at the 2-position (chiral center) combined with the free amine provides a handle for further derivatization, including use as a chiral auxiliary or as a precursor to more complex chiral ligands [1]. The pKa of the conjugate acid is estimated at approximately 10.5 based on structural analogs, indicating a highly basic secondary amine suitable for enamine formation under mild acidic or neutral conditions .

Asymmetric Synthesis Organocatalysis Chiral Pool Enamine Catalysis

2-[(Tert-butylsulfanyl)methyl]pyrrolidine: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decisions


Asymmetric Organocatalysis: Chiral Scaffold for Enamine-Mediated Michael Additions and Aldol Reactions

2-[(Tert-butylsulfanyl)methyl]pyrrolidine serves as a chiral secondary amine organocatalyst for asymmetric carbon-carbon bond formation via enamine activation [1]. The compound's free secondary amine (H-bond donor count = 1) and well-defined stereochemistry at the 2-position enable covalent enamine formation with carbonyl substrates, while the bulky tert-butylsulfanyl group provides steric shielding that enforces facial selectivity during nucleophilic attack [2]. Class-level evidence from related pyrrolidine sulfide organocatalysts demonstrates that sulfide-bearing pyrrolidines can achieve very high catalytic activity in asymmetric Michael additions without requiring additives [1]. The 98% purity grade is recommended for catalytic studies to avoid interference from impurities that could poison catalyst activity or confound enantioselectivity measurements . Researchers developing novel asymmetric methodologies or optimizing existing catalytic systems will find this scaffold valuable for exploring steric and electronic effects on stereoselectivity.

Transition Metal Ligand Precursor: Modular Synthesis of Chiral S,N-Chelating Ligands

The pyrrolidine nitrogen and thioether sulfur in 2-[(Tert-butylsulfanyl)methyl]pyrrolidine constitute a bidentate S,N-donor motif suitable for coordination to transition metals, enabling the development of chiral catalysts for asymmetric transformations [1]. The conformational rigidity of the pyrrolidine backbone combined with the bulky tert-butyl group creates a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity in metal-catalyzed reactions [2]. The tert-butylsulfanyl moiety's enhanced oxidative stability compared to less hindered sulfides reduces ligand degradation during catalytic cycles, improving catalyst longevity and turnover numbers . This application scenario is particularly relevant for researchers engaged in asymmetric hydrogenation, allylic substitution, or cross-coupling catalysis where chiral S,N-ligands have demonstrated utility. The 95% purity grade may be sufficient for initial ligand screening, with 98% grade warranted for detailed mechanistic studies or catalyst optimization.

Medicinal Chemistry Intermediate: Chiral Building Block for Drug Discovery Programs

2-[(Tert-butylsulfanyl)methyl]pyrrolidine functions as a versatile chiral building block for the synthesis of pharmaceutical candidates and bioactive molecules [1]. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting diverse therapeutic areas including CNS disorders, inflammation, and infectious diseases [2]. The 2-position substitution with a tert-butylsulfanylmethyl group introduces both lipophilicity (XLogP3 = 2.0) and a metabolically stable thioether moiety, properties often exploited to modulate ADME characteristics and target engagement [1]. The compound's availability at two purity grades (95% and 98%) allows medicinal chemistry teams to select the appropriate quality based on project stage: 95% for hit-to-lead library synthesis where subsequent purification is routine, and 98% for lead optimization where impurity profiles must be strictly controlled to enable accurate SAR interpretation and avoid false biological activity attribution .

Methodology Development: Standard Substrate for Oxidation and Sulfur Chemistry Studies

2-[(Tert-butylsulfanyl)methyl]pyrrolidine serves as a well-defined model substrate for investigating sulfur oxidation chemistry, including the development of asymmetric sulfoxidation protocols and the study of thioether functional group transformations [1]. The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or peracids, providing access to chiral sulfoxide derivatives with potential as chiral auxiliaries or ligands in their own right [2]. The bulky tert-butyl group slows oxidation kinetics relative to less hindered sulfides, offering a convenient substrate for studying steric effects on sulfoxidation rates and stereoselectivity. The compound's well-characterized computed properties (rotatable bond count = 3, TPSA = 37.3 Ų) and commercial availability at defined purity specifications ensure experimental reproducibility across different research groups .

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